molecular formula C15H13BrO2 B3102765 Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate CAS No. 1423703-16-5

Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate

Cat. No.: B3102765
CAS No.: 1423703-16-5
M. Wt: 305.17 g/mol
InChI Key: MPZQSNMKWHPOBY-UHFFFAOYSA-N
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Description

Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol. This compound, first identified in the early 2000s, is known for its unique structural features, which include a bromonaphthalene moiety and a cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents . The process involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the bromonaphthalene derivative.

    Transmetalation: The organoboron reagent transfers its organic group to the palladium complex.

    Reductive Elimination: The final product, this compound, is formed through reductive elimination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials.

Mechanism of Action

The mechanism of action of Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets through its bromonaphthalene and cyclopropane moieties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(6-chloronaphthalen-2-yl)cyclopropane-1-carboxylate
  • Methyl 1-(6-fluoronaphthalen-2-yl)cyclopropane-1-carboxylate
  • Methyl 1-(6-iodonaphthalen-2-yl)cyclopropane-1-carboxylate

Uniqueness

Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogenated derivatives may not undergo .

Properties

IUPAC Name

methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-18-14(17)15(6-7-15)12-4-2-11-9-13(16)5-3-10(11)8-12/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZQSNMKWHPOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate
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Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate
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Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate
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Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate
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Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate
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Methyl 1-(6-bromonaphthalen-2-yl)cyclopropane-1-carboxylate

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